molecular formula C20H39N B12663583 Linoleyldimethylamine CAS No. 34643-95-3

Linoleyldimethylamine

Cat. No.: B12663583
CAS No.: 34643-95-3
M. Wt: 293.5 g/mol
InChI Key: QDIDCBNJXMANFY-MURFETPASA-N
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Description

Linoleyldimethylamine, also known as (9Z,12Z)-N,N-dimethyl-9,12-octadecadien-1-amine, is an organic compound with the molecular formula C20H39N. It is a derivative of linoleic acid, featuring a dimethylamine group attached to the carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleyldimethylamine can be synthesized through the reaction of linoleic acid with dimethylamine. The process typically involves the following steps:

    Esterification: Linoleic acid is first converted to its methyl ester using methanol and an acid catalyst.

    Amidation: The methyl ester is then reacted with dimethylamine under basic conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Linoleyldimethylamine undergoes various chemical reactions, including:

    Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Halogenated amines.

Scientific Research Applications

Linoleyldimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of linoleyldimethylamine involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the dimethylamine group can interact with various molecular targets. These interactions can modulate membrane fluidity, signaling pathways, and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Linoleylamine: Similar structure but lacks the dimethyl groups.

    Oleylamine: Contains a single double bond in the carbon chain.

    Stearylamine: Fully saturated carbon chain.

Uniqueness

Linoleyldimethylamine is unique due to its combination of unsaturated carbon chain and dimethylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

34643-95-3

Molecular Formula

C20H39N

Molecular Weight

293.5 g/mol

IUPAC Name

(9Z,12Z)-N,N-dimethyloctadeca-9,12-dien-1-amine

InChI

InChI=1S/C20H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h8-9,11-12H,4-7,10,13-20H2,1-3H3/b9-8-,12-11-

InChI Key

QDIDCBNJXMANFY-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCN(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCN(C)C

Origin of Product

United States

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